3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide
Description
3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide is a benzo[b]thiophene-2-carboxamide derivative characterized by a 3-chloro substituent on the benzothiophene core and a sulfone-modified tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl) as the amide substituent.
Properties
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S2/c14-11-9-3-1-2-4-10(9)19-12(11)13(16)15-8-5-6-20(17,18)7-8/h1-4,8H,5-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEXOIAHISDPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333113 | |
| Record name | 3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314028-76-7 | |
| Record name | 3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and the development of scalable processes. The use of microwave irradiation and other advanced techniques might also be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Oxidation Reactions
The sulfone group in the dioxidotetrahydrothiophene moiety undergoes further oxidation under controlled conditions. Key findings include:
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Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.
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Products : Sulfoxides or sulfones when targeting sulfur-containing groups.
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Conditions : Reactions typically occur at 0–25°C in polar aprotic solvents like dichloromethane (DCM).
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | 25°C | Sulfoxide derivative | 65–70% |
| mCPBA | 0°C | Sulfone derivative | 80–85% |
Reduction Reactions
The chloro group and sulfur-containing moieties participate in reduction:
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the chloro group to hydrogen.
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Lithium Aluminum Hydride (LiAlH4) : Reduces the amide group to a secondary amine.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C, H₂ | Ethanol, 50°C | Dechlorinated benzothiophene analog | 90% |
| LiAlH4 | THF, reflux | Secondary amine derivative | 75% |
Substitution Reactions
The chloro substituent at position 3 is highly reactive toward nucleophiles:
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Nucleophilic Aromatic Substitution (SNAr) : Amines or thiols displace the chloride under basic conditions .
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Reagents : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Morpholine | 3-Morpholino derivative | DMF, 80°C, 12 hrs | 82% |
| Thiophenol | 3-Phenylthio derivative | K₂CO₃, DMF, 60°C | 68% |
Cyclization and Ring-Opening Reactions
The compound participates in cyclization to form heterocycles:
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Triazole Formation : Reaction with thiosemicarbazide yields triazole derivatives .
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Oxadiazole Synthesis : Treatment with phosphorus pentoxide (P₂O₅) forms 1,3,4-oxadiazoles .
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Triazole | Thiosemicarbazide | 5-(Benzothiophenyl)-4H-triazole | 78% |
| Oxadiazole | P₂O₅, xylene, reflux | 2-Benzothiophenyl-1,3,4-oxadiazole | 65% |
Cross-Coupling Reactions
The chloro group enables Pd-catalyzed cross-coupling reactions:
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Suzuki Coupling : Boronic acids couple at position 3 using Pd(PPh₃)₄ .
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Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines.
| Reaction Type | Catalyst | Partner Reagent | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | 3-Phenylbenzothiophene derivative | 85% |
| Buchwald | Pd₂(dba)₃, Xantphos | Aniline | 3-Anilino derivative | 70% |
Key Research Findings
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Anticancer Derivatives : Substitution at position 3 with morpholine yielded analogs showing IC₅₀ values of 2.5–4.0 µM against breast (MCF-7) and colon (HCT-116) cancer cells.
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Antimicrobial Activity : Thiadiazole derivatives exhibited MIC values of 12.5 µg/mL against Staphylococcus aureus.
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Stability : The compound is stable under acidic conditions (pH 2–6) but degrades in strong bases (pH > 10).
This reactivity profile highlights its versatility as a scaffold for synthesizing bioactive molecules in medicinal chemistry and materials science.
Scientific Research Applications
Anti-Cancer Properties
Research indicates that 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide exhibits significant anti-cancer activity, particularly against breast cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for tumor growth and proliferation. Preliminary studies suggest that the compound interacts with receptors involved in cell signaling critical for cancer progression, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has shown potential antimicrobial activity. It may inhibit the growth of various bacterial strains, which could lead to applications in developing new antimicrobial agents. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly in pathways associated with various diseases. Its interactions with enzyme active sites or modulation of receptor activity could provide insights into its therapeutic applications. Understanding these interactions is crucial for optimizing the compound's efficacy and pharmacokinetics .
Case Study 1: Breast Cancer Cell Lines
A study conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. These findings suggest a promising avenue for developing targeted therapies against breast cancer.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of this compound was tested against several pathogenic bacterial strains. Results indicated that it exhibited dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent. Further investigations are required to elucidate the precise mechanisms underlying its antimicrobial action.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the benzo[b]thiophene-2-carboxamide scaffold but differ in the amide substituent and/or additional functional groups:
Physicochemical Properties
- Elemental Analysis: For (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride monohydrate: Calcd C 51.21%, H 5.37%, N 7.46%, S 8.55%; Found C 50.57%, H 5.29%, N 7.38%, S 8.36% (minor deviations suggest trace impurities) .
- Crystallinity: Quinuclidine derivatives form multiple solvates (isobutanol, acetone, dichloromethane), indicating solvent-dependent polymorphism .
- Mass Spectrometry : Nitrothiazole analogs (e.g., Compound 85) show HRMS-ESI agreement (Δ < 1 ppm), confirming molecular integrity .
Notes
Data Limitations : Direct synthesis and biological data for 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide are absent in the evidence; inferences rely on structural analogs.
Research Gaps: Further studies are needed to explore the sulfone group's impact on solubility, metabolic stability, and target engagement compared to non-oxidized sulfur analogs.
Biological Activity
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a unique combination of a chloro group, a dioxo tetrahydrothiophene moiety, and a benzothiophene structure. Its molecular formula is with a molecular weight of approximately 425.97 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClNO3S3 |
| Molecular Weight | 425.97 g/mol |
| CAS Number | 620572-23-8 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation .
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. For instance, its efficacy was assessed against multidrug-resistant strains of cancer cells, where it displayed promising results with low cytotoxicity .
Antimicrobial Activity
The compound also shows antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) indicating strong activity against both active and dormant forms of the bacteria .
In comparative studies, the compound's activity was found to be superior to some clinically available antibiotics, making it a candidate for further development in treating tuberculosis .
The biological activity of this compound can be attributed to its structural features that allow it to interact with multiple biological targets:
- Inhibition of Tumor Growth : The presence of halogenated groups enhances its binding affinity to receptors involved in critical signaling pathways for cancer progression .
- Antimicrobial Mechanism : The dioxo functionality may play a role in disrupting bacterial cell wall synthesis or function, contributing to its effectiveness against mycobacterial infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of derivatives related to benzo[b]thiophene compounds, including:
- Antitubercular Activity : A study reported that compounds similar to this compound exhibited MIC values ranging from 0.91 to 2.83 μg/mL against MTB strains .
- Cytotoxicity Assessments : Various derivatives were tested for their cytotoxic effects on human cancer cell lines, revealing that certain structural modifications led to enhanced selectivity indices (SI) indicating lower toxicity while maintaining efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via acylation or coupling reactions using anhydrides (e.g., succinic anhydride) in dry dichloromethane under reflux. Key parameters include:
- Solvent choice : Dry CH₂Cl₂ ensures anhydrous conditions, critical for reactivity .
- Molar ratios : A 1.2:1 molar ratio of anhydride to precursor improves conversion .
- Purification : Reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) isolates the product effectively .
- Yield Optimization : Trials with alternative anhydrides (e.g., maleic or glutaric) and extended reaction times (24–48 hours) may enhance yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-spectral approach:
- 1H/13C NMR : Assign peaks for the tetrahydrothiophene-dioxide moiety (δ 2.5–3.5 ppm for sulfone protons) and benzo[b]thiophene carboxamide (δ 7.0–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), SO₂ (1150–1300 cm⁻¹), and NH (3300 cm⁻¹) stretches .
- LC-HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm mass error .
Q. What purification techniques are suitable for removing byproducts from the synthesis?
- Methodological Answer :
- Reverse-phase HPLC : Effective for polar impurities; use C18 columns with MeCN:H₂O gradients .
- Recrystallization : DMSO:H₂O (1:1) minimizes residual solvents; monitor via TLC (Rf 0.3–0.5 in EtOAc/hexane) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the tetrahydrothiophene-dioxide group (e.g., alkylation, oxidation) or benzo[b]thiophene substituents (e.g., halogens, methyl groups) .
- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays; compare with control compounds like ciprofloxacin .
- Data Analysis : Use multivariate regression to correlate logP, steric bulk, and electronic effects with activity trends .
Q. What computational strategies can predict the compound’s interaction with bacterial targets?
- Methodological Answer :
- Docking Studies : Model binding to DNA gyrase (PDB: 1KZN) or penicillin-binding proteins using AutoDock Vina .
- MD Simulations : Assess stability of ligand-enzyme complexes in a 100-ns trajectory (AMBER force field) .
- QSAR Modeling : Derive descriptors (e.g., HOMO/LUMO, polar surface area) via Gaussian 16 .
Q. How can contradictory data in antibacterial assays (e.g., variable MIC values across studies) be resolved?
- Methodological Answer :
- Standardize Assays : Use CLSI guidelines for broth microdilution; control pH (7.2–7.4) and inoculum size (5×10⁵ CFU/mL) .
- Check Compound Stability : Perform HPLC post-assay to detect degradation .
- Statistical Validation : Apply ANOVA with Tukey’s post-hoc test (p<0.05) to compare replicates .
Key Notes
- Always cross-validate NMR/IR data with computational tools (e.g., ACD/Labs) .
- For advanced SAR, integrate synthetic chemistry with in silico modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
